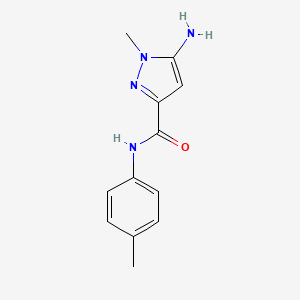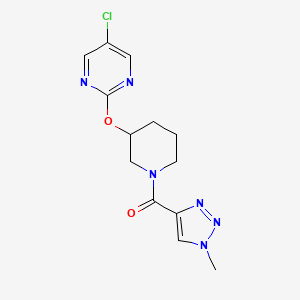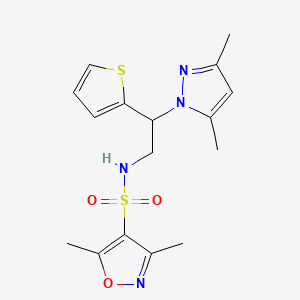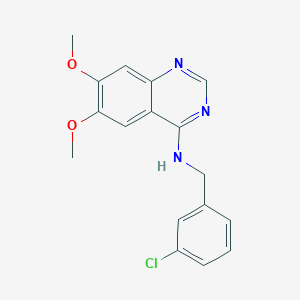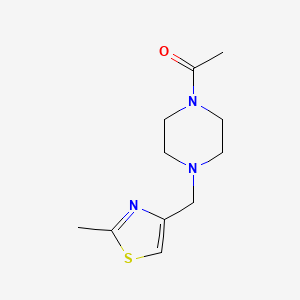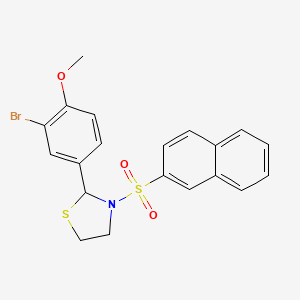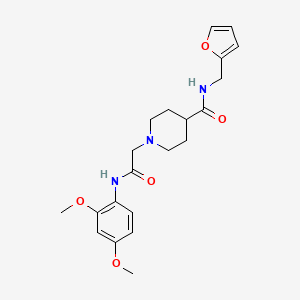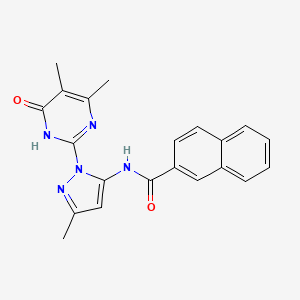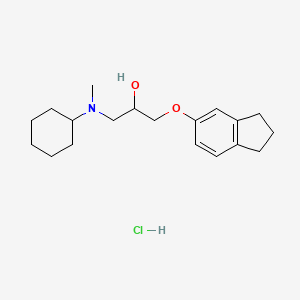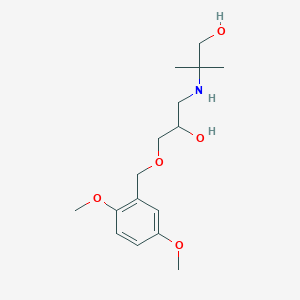
2-((3-((2,5-Dimethoxybenzyl)oxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,5-Dimethoxybenzyl Alcohol” is a chemical compound with the molecular formula C9H12O3 . It has an average mass of 168.190 Da and a monoisotopic mass of 168.078644 Da .
Molecular Structure Analysis
The molecular structure of “2,5-Dimethoxybenzyl Alcohol” consists of a benzene ring with two methoxy groups (-OCH3) at the 2nd and 5th positions and a hydroxyl group (-OH) attached to the benzyl position .Physical And Chemical Properties Analysis
“2,5-Dimethoxybenzyl Alcohol” is a colorless to yellow viscous liquid with a boiling point of 122°C to 125°C (1.0mmHg) and a flash point greater than 110°C . It has a refractive index of 1.5460 to 1.548 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Oxidomolybdenum(VI) Complexes : Compounds similar to 2-((3-((2,5-Dimethoxybenzyl)oxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol have been used in the synthesis of oxidomolybdenum(VI) complexes. These complexes have been formed by reacting dioxomolybdenum(VI) with phenolic ligand precursors, demonstrating their role in complex chemical syntheses (Lehtonen & Sillanpää, 2007).
Protecting Groups in Oligoribonucleotide Synthesis : Derivatives of dimethoxybenzyl groups, closely related to the compound , have been used as protecting groups for the 2'-hydroxyl group in the synthesis of oligoribonucleotides. This demonstrates their utility in the synthesis of complex biological molecules (Takaku, Ito, & Imai, 1986).
Biological and Pharmacological Applications
Mixed-Valence Oxovanadium Complexes : Similar compounds have been used in creating mixed-valence oxovanadium(IV/V) dinuclear entities. These entities have potential applications in biological systems and may provide insights into metal-based pharmacology (Mondal et al., 2005).
Antioxidant Properties : Studies have shown that derivatives of dimethoxyphenol, which are structurally related to the compound , exhibit significant antioxidant properties. This highlights the potential of these compounds in oxidative stress management and related therapeutic applications (Ali, 2015).
Material Science and Catalysis
N-Heterocyclic Carbene-Organocatalyzed Polymerization : Research has indicated that compounds like 2-((3-((2,5-Dimethoxybenzyl)oxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol can be used in N-heterocyclic carbene-organocatalyzed polymerization, suggesting applications in material science and polymer chemistry (Bakkali-Hassani et al., 2018).
Cu(II) and Ni(II) Complexes in Alcohol Oxidation : Similar compounds have been utilized in synthesizing Cu(II) and Ni(II) complexes that act as catalysts in alcohol oxidation, highlighting their role in catalytic processes and potential industrial applications (Hazra et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-[[3-[(2,5-dimethoxyphenyl)methoxy]-2-hydroxypropyl]amino]-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-16(2,11-18)17-8-13(19)10-22-9-12-7-14(20-3)5-6-15(12)21-4/h5-7,13,17-19H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBZARWNGLSMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(COCC1=C(C=CC(=C1)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-((2,5-Dimethoxybenzyl)oxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azaspiro[3.3]heptan-2-one](/img/structure/B2592706.png)
![(Z)-methyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2592710.png)
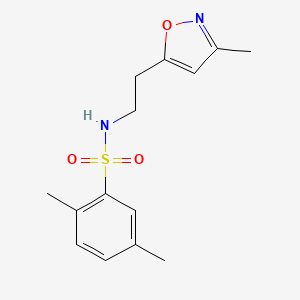
![1-Benzyl-1-azaspiro[4.4]nonan-3-amine](/img/structure/B2592712.png)
![N-(2,5-difluorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2592715.png)
